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An In-depth Technical Guide on the Mechanism of Formation of Octanoic Acid
Triethanolamine Salt

Executive Summary
This technical guide provides a comprehensive overview of the formation mechanism,

physicochemical properties, and analytical characterization of octanoic acid triethanolamine
salt. The formation is a classic acid-base neutralization reaction involving proton transfer from

the carboxylic acid (octanoic acid) to the tertiary amine (triethanolamine). This guide details the

core chemical principles, presents key quantitative data in tabular format, outlines detailed

experimental protocols for synthesis and analysis, and provides visual diagrams to illustrate the

reaction pathway and experimental workflow. This document is intended for researchers,

scientists, and professionals in the fields of chemistry and drug development who require a

detailed understanding of this amine salt.

Core Mechanism of Formation
The formation of octanoic acid triethanolamine salt is an exothermic acid-base neutralization

reaction.[1] The core of the mechanism involves the transfer of a proton (H⁺) from the acidic

carboxylic acid group (-COOH) of octanoic acid to the basic tertiary nitrogen atom of

triethanolamine (N(CH₂CH₂OH)₃).

This proton transfer results in the formation of two ionic species: the octanoate anion

[CH₃(CH₂)₆COO]⁻ and the triethanolammonium cation [HN⁺(CH₂CH₂OH)₃].[1] These
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oppositely charged ions are held together by electrostatic attraction, forming the salt. For

complete conversion and to ensure no residual reactants remain, a 1:1 molar ratio between the

octanoic acid and triethanolamine is crucial.[1]

The overall reaction can be represented as:

C₇H₁₅COOH + N(CH₂CH₂OH)₃ → [C₇H₁₅COO]⁻[HN(CH₂CH₂OH)₃]⁺

Octanoic Acid
(C₇H₁₅COOH)

Triethanolamine
(N(CH₂CH₂OH)₃)

Octanoate Anion
([C₇H₁₅COO]⁻)

Deprotonation

Triethanolammonium Cation
([HN(CH₂CH₂OH)₃]⁺)

Protonation

Electrostatic
Attraction
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Caption: Proton transfer mechanism in the formation of octanoic acid triethanolamine salt.

Data Presentation
The physicochemical properties of the reactants and the resulting salt are summarized below.

Table 1: Physicochemical Properties of Reactants and
Product
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Property Octanoic Acid Triethanolamine
Octanoic Acid
Triethanolamine
Salt

Synonyms
Caprylic Acid, n-

Octanoic Acid[2][3]
Trolamine, TEOA[4]

Triethanolammonium

Octanoate

Molecular Formula C₈H₁₆O₂[1][2] C₆H₁₅NO₃[1][5] C₁₄H₃₁NO₅[1]

Molecular Weight (

g/mol )
144.21[1] 149.19[1][6] 293.40[1]

Appearance
Colorless to light

yellow oily liquid[2]

Colorless, viscous

liquid[4][6]

Colorless or pale

yellow liquid[1]

Boiling Point (°C) 239.7
335.4 (decomposes)

[6][7]
Not available

Melting Point (°C) 16.7 21.6[6] Not available

Solubility

Slightly soluble in

water; soluble in

organic solvents

Miscible with water

and alcohols[4][7]

Soluble in water and

many organic

solvents[1]

pKa ~4.89
7.74 (for the conjugate

acid)[4]
Not applicable

Table 2: Characteristic FT-IR Absorption Bands for
Reaction Monitoring
Vibrational spectroscopy is a primary tool for confirming the salt's formation by observing the

disappearance of reactant peaks and the appearance of product peaks.[1]
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Wavenumber (cm⁻¹)
Functional Group /
Vibration

Observation

2500-3300
O-H stretch (Carboxylic Acid

Dimer)

Broad band present in

Octanoic Acid; diminishes or

disappears upon salt

formation.[1]

~1710 C=O stretch (Carboxylic Acid)

Sharp peak present in

Octanoic Acid; disappears

upon conversion to

carboxylate.

1550-1610 COO⁻ stretch (Asymmetric)

Appears in the product,

confirming carboxylate anion

formation.[1]

1300-1420 COO⁻ stretch (Symmetric)

Appears in the product,

confirming carboxylate anion

formation.[1]

3200-3500 O-H stretch (Alcohol)
Present in Triethanolamine

and the final product.

2200-2800 N⁺-H stretch (Ammonium ion)

Broad bands appear in the

product, confirming protonation

of the amine.

Experimental Protocols
The synthesis and characterization of octanoic acid triethanolamine salt follow standard

laboratory procedures for acid-base reactions and spectroscopic analysis.

Synthesis Protocol
Reactant Calculation: Calculate the required mass of octanoic acid and triethanolamine to

achieve a 1:1 molar ratio.

Mixing: In a suitable reaction vessel, add the pre-weighed octanoic acid.
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Reaction: While stirring, slowly add the triethanolamine to the octanoic acid. The reaction is

exothermic, and cooling may be applied to control the temperature, especially for larger

scales.[1]

Completion: Continue stirring for a set period (e.g., 30-60 minutes) at room temperature to

ensure the reaction goes to completion. The absence of a solid phase (if starting with solid

octanoic acid at low temps) and a clear, homogenous liquid indicates product formation.

Purity: The resulting product is generally used directly, as the 1:1 stoichiometry ensures high

purity.[1] Further purification is typically not necessary if high-purity starting materials are

used.

Characterization Protocols
Sample Preparation: Place a drop of the liquid sample (octanoic acid, triethanolamine, or the

final salt) directly onto the ATR crystal or between two KBr/NaCl plates to create a thin liquid

film.

Data Acquisition: Collect the infrared spectrum over a range of 4000-400 cm⁻¹.

Analysis: Analyze the resulting spectrum for key changes. Confirm the disappearance of the

broad O-H stretch (2500-3300 cm⁻¹) and the C=O stretch (~1710 cm⁻¹) from octanoic acid.

Verify the appearance of the strong asymmetric carboxylate (COO⁻) stretch around 1550-

1610 cm⁻¹ and the protonated amine (N⁺-H) bands, confirming the formation of the salt.[1]

Sample Preparation: Dissolve a small amount of the sample in a suitable deuterated solvent

(e.g., CDCl₃, D₂O).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

Analysis: Compare the spectra of the product to the reactants. Look for characteristic shifts

in the signals corresponding to the protons and carbons near the carboxylic acid and amine

groups. Protonation of the nitrogen in triethanolamine and deprotonation of the carboxylic

acid lead to distinct changes in their respective chemical environments and shifts.[1]

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent for

electrospray ionization (ESI).
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Data Acquisition: Acquire mass spectra in both positive and negative ion modes.

Analysis: In positive ion mode, confirm the presence of the triethanolammonium cation with a

mass-to-charge ratio (m/z) corresponding to [HN(CH₂CH₂OH)₃]⁺. In negative ion mode,

confirm the presence of the octanoate anion [CH₃(CH₂)₆COO]⁻ at m/z 143.1.[1] The

detection of both ions provides definitive evidence of the salt's ionic nature.

Synthesis
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Caption: Experimental workflow for the synthesis and characterization of the salt.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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